Alpelisib

Descripción

Propiedades

IUPAC Name |

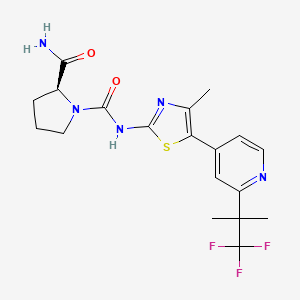

(2S)-1-N-[4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F3N5O2S/c1-10-14(11-6-7-24-13(9-11)18(2,3)19(20,21)22)30-16(25-10)26-17(29)27-8-4-5-12(27)15(23)28/h6-7,9,12H,4-5,8H2,1-3H3,(H2,23,28)(H,25,26,29)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUWGJZDJHPWGZ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)N2CCCC2C(=O)N)C3=CC(=NC=C3)C(C)(C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)NC(=O)N2CCC[C@H]2C(=O)N)C3=CC(=NC=C3)C(C)(C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F3N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70153355 | |

| Record name | BYL-719 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217486-61-7 | |

| Record name | Alpelisib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217486-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alpelisib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217486617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alpelisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12015 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BYL-719 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-N(1)-(4-Methyl-5-(6-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-3-yl)thiazol-2-yl)pyrroldine-1,2-dicraboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALPELISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08W5N2C97Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Alpelisib's Mechanism of Action in PIK3CA-Mutated Cells: A Technical Guide

Introduction

Alpelisib, marketed as Piqray®, is a first-in-class, orally bioavailable small molecule inhibitor that selectively targets the alpha isoform of the phosphoinositide 3-kinase (PI3Kα).[1][2] The PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Hyperactivation of this pathway is a common event in human cancers. One of the most frequent drivers of this aberrant signaling is the presence of activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[3] These mutations are particularly prevalent in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer, occurring in approximately 40% of patients.[4][5] this compound was specifically developed to target this genetically-defined patient population, representing a significant advancement in precision oncology.[1][6] This guide provides an in-depth technical overview of this compound's mechanism of action, supported by preclinical and clinical data, experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound functions as a potent and selective inhibitor of the p110α subunit of PI3K.[7] In normal cellular physiology, PI3K is activated by receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs), leading to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[8]

In cancer cells harboring activating PIK3CA mutations (such as the common "hotspot" mutations E545K and H1047R), the p110α subunit is constitutively active, leading to continuous production of PIP3 and sustained downstream signaling, independent of upstream growth factor stimulation.[3] This oncogenic signaling promotes uncontrolled cell proliferation and survival.

This compound specifically binds to the alpha isoform of PI3K, blocking its kinase activity.[3] This inhibition prevents the phosphorylation of PIP2 to PIP3, thereby downregulating the entire PI3K/AKT/mTOR cascade.[3][9] The result is a decrease in the phosphorylation of key downstream targets, including AKT (at Ser473 and Thr308) and ribosomal protein S6 (a downstream effector of mTORC1), leading to cell cycle arrest and induction of apoptosis in PIK3CA-mutant cancer cells.[10][11][12]

Some preclinical studies have also suggested a dual mechanism of action for this compound in certain breast cancer cell lines, involving not only the inhibition of PI3K kinase activity but also the induction of p110α protein degradation in a dose-dependent manner.[1][13][14]

Data Presentation

Table 1: In Vitro Activity of this compound

The selectivity of this compound for the p110α isoform and its enhanced potency in PIK3CA-mutant cell lines are demonstrated by its half-maximal inhibitory concentration (IC50) values across various preclinical models.

| Parameter | p110α | p110β | p110γ | p110δ | PIK3CA-Mutant Cell Line (JuA1) | PIK3CA-Mutant Cell Line (JuB4) | PIK3CA-WT Cell Line (Re21) |

| IC50 | ~4-5 nM[1][7] | 1,156 nM[7] | 250 nM[7] | 290 nM[7] | 7.39 µM (72h)[15] | 18.23 µM (72h)[15] | 26.63 µM (72h)[15] |

Note: Biochemical IC50 values (nM) reflect direct enzyme inhibition, while cellular IC50 values (µM) reflect the concentration needed to inhibit cell proliferation by 50% over a specified time.

Table 2: Clinical Efficacy of this compound in the SOLAR-1 Trial

The pivotal Phase III SOLAR-1 trial evaluated the efficacy and safety of this compound in combination with fulvestrant in patients with HR+, HER2- advanced breast cancer that had progressed on or after an aromatase inhibitor-based therapy. The results underscored the targeted efficacy of this compound in the PIK3CA-mutated population.[4][5]

| Endpoint | This compound + Fulvestrant (PIK3CA-Mutant Cohort) | Placebo + Fulvestrant (PIK3CA-Mutant Cohort) | This compound + Fulvestrant (Non-Mutant Cohort) | Placebo + Fulvestrant (Non-Mutant Cohort) |

| Median Progression-Free Survival (PFS) | 11.0 months[4][16] | 5.7 months[4][16] | 7.4 months[4][16] | 5.6 months[4][16] |

| Hazard Ratio (HR) for PFS | 0.65 (p<0.001)[4] | - | 0.85[4] | - |

| Overall Response Rate (ORR, in patients with measurable disease) | 35.7%[4][16] | 16.2%[4][16] | N/A | N/A |

Mandatory Visualizations

References

- 1. tandfonline.com [tandfonline.com]

- 2. Role of this compound in the Treatment of PIK3CA-Mutated Breast Cancer: Patient Selection and Clinical Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. jwatch.org [jwatch.org]

- 5. This compound for PIK3CA-Mutated, Hormone Receptor-Positive Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. med.upenn.edu [med.upenn.edu]

- 8. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cancercareontario.ca [cancercareontario.ca]

- 10. The effect of the alpha-specific PI3K inhibitor this compound combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. dovepress.com [dovepress.com]

- 15. In vitro anticancer effects of this compound against PIK3CA-mutated canine hemangiosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. onclive.com [onclive.com]

Alpelisib's Interruption of the PI3K/AKT/mTOR Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpelisib, a potent and selective inhibitor of the p110α subunit of phosphatidylinositol 3-kinase (PI3K), has emerged as a critical therapeutic agent in the management of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-), PIK3CA-mutated advanced or metastatic breast cancer.[1][2] This technical guide provides an in-depth exploration of this compound's mechanism of action within the PI3K/AKT/mTOR signaling pathway, supported by quantitative data from pivotal clinical trials, detailed experimental protocols, and visual representations of the core biological processes.

Introduction: The PI3K/AKT/mTOR Pathway and the Role of PIK3CA Mutations

The PI3K/AKT/mTOR signaling pathway is a crucial intracellular cascade that governs a multitude of cellular functions, including cell growth, proliferation, survival, and metabolism.[1][3][4] Dysregulation of this pathway is a common hallmark of many cancers.[4]

Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most frequent oncogenic drivers in breast cancer, occurring in approximately 40% of patients with HR+/HER2- advanced breast cancer.[5][6] These activating mutations lead to the constitutive, ligand-independent activation of PI3K, resulting in persistent downstream signaling that promotes tumor growth and resistance to endocrine therapies.[1][7]

Mechanism of Action of this compound

This compound is an orally bioavailable, α-isoform-specific PI3K inhibitor.[8][9] It functions by binding to and inhibiting the p110α subunit of PI3K, thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3][10] This inhibition is particularly effective in cancer cells harboring PIK3CA mutations, as they are highly dependent on the activity of the p110α isoform.[1] By disrupting this key signaling node, this compound effectively downregulates the entire PI3K/AKT/mTOR pathway, leading to decreased cell proliferation and increased apoptosis in tumor cells.[1]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. FDA approves this compound for metastatic breast cancer | FDA [fda.gov]

- 3. researchgate.net [researchgate.net]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. novartis.com [novartis.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

Alpelisib: A Technical Guide to Its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpelisib (formerly BYL719) is a first-in-class, orally bioavailable, alpha-specific phosphatidylinositol 3-kinase (PI3K) inhibitor.[1][2] Developed by Novartis, it represents a significant advancement in precision oncology, specifically targeting cancers harboring mutations in the PIK3CA gene.[2] This gene encodes the p110α catalytic subunit of PI3K, and its mutation is a common oncogenic driver in various solid tumors, particularly in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer, where it is found in approximately 40% of patients.[2][3] this compound's selective inhibition of the PI3Kα isoform offers a targeted therapeutic approach, disrupting the aberrant signaling that fuels cancer cell growth and proliferation.[1] This guide provides an in-depth technical overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound.

Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

This compound exerts its therapeutic effect by selectively inhibiting the alpha isoform of PI3K (PI3Kα).[1] In normal cellular physiology, the PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, survival, and metabolism. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). This second messenger recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), leading to the promotion of protein synthesis, cell cycle progression, and inhibition of apoptosis.

In cancers with activating mutations in PIK3CA, the p110α subunit of PI3K becomes constitutively active, leading to uncontrolled downstream signaling, which promotes tumorigenesis and can contribute to resistance to other therapies. This compound specifically binds to and inhibits the catalytic activity of the p110α subunit, thereby blocking the conversion of PIP2 to PIP3 and effectively shutting down this oncogenic signaling cascade.[4] This leads to decreased proliferation and increased apoptosis in cancer cells dependent on this pathway.

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Discovery and Preclinical Development Workflow

The development of this compound followed a structured drug discovery and preclinical evaluation process, aimed at identifying a potent and selective inhibitor of PI3Kα for the treatment of PIK3CA-mutant cancers.

Caption: A generalized workflow for the discovery and preclinical development of this compound.

Quantitative Data

In Vitro Potency and Selectivity

This compound demonstrates high potency against the PI3Kα isoform and selectivity over other Class I PI3K isoforms.

| Isoform | IC50 (nM) | Reference |

| PI3Kα | 5 | [1] |

| PI3Kβ | 1200 | [1] |

| PI3Kδ | 290 | [1] |

| PI3Kγ | 250 | [1] |

In Vitro Anti-proliferative Activity

The anti-proliferative effects of this compound have been evaluated in various cancer cell lines.

| Cell Line | Cancer Type | PIK3CA Mutation | IC50 (µM) | Reference |

| BT-474 | Breast Cancer | K111N | Not specified, but sensitive | [1] |

| SKBR-3 | Breast Cancer | Wild-type | 0.71 | [1] |

| SKBR-3-PR | Pyrotinib-resistant Breast Cancer | Wild-type | 1.57 | [1] |

| KPL4 | HER2+ Breast Cancer | H1047R | Sensitive | [5] |

| HCC1954 | HER2+ Breast Cancer | H1047R | Sensitive | [5] |

| JIMT1 | HER2+ Breast Cancer | Wild-type | Resistant | [5] |

Pharmacokinetic Parameters

Pharmacokinetic studies have been conducted in both preclinical models and humans.

| Species | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Reference |

| Rat | 1 mg/kg (IV) | - | - | 2.9 | [6] |

| Human | 300 mg (single dose) | - | 1-2 | 4.3 - 9.29 | [7] |

| Human | 300 mg (multiple doses) | - | - | 17.5 ± 5.9 | [8][9] |

Clinical Efficacy (SOLAR-1 Trial)

The pivotal Phase III SOLAR-1 trial evaluated the efficacy of this compound in combination with fulvestrant in patients with HR+, HER2-, PIK3CA-mutated advanced breast cancer.[3][10][11]

| Endpoint | This compound + Fulvestrant | Placebo + Fulvestrant | Hazard Ratio (95% CI) | p-value | Reference |

| Median Progression-Free Survival (PFS) | 11.0 months | 5.7 months | 0.65 (0.50-0.85) | <0.001 | [11][12] |

| Overall Response Rate (ORR) | 26.6% | 12.8% | - | 0.0006 | [10] |

| ORR (measurable disease) | 35.7% | 16.2% | - | 0.0002 | [10] |

| Median Overall Survival (OS) | 39.3 months | 31.4 months | 0.86 (0.64-1.15) | 0.15 | [3][11] |

Common Adverse Events (SOLAR-1 Trial)

The most frequently reported grade 3/4 adverse events in the SOLAR-1 trial are summarized below.[10]

| Adverse Event | This compound + Fulvestrant (Grade 3/4) | Placebo + Fulvestrant (Grade 3/4) | Reference |

| Hyperglycemia | 36.6% | 0.7% | [10] |

| Rash | 9.9% | 0.3% | [10] |

| Diarrhea | 6.7% | 0.3% | [9] |

Synthesis of this compound

The chemical synthesis of this compound, (S)-pyrrolidine-1,2-dicarboxylic acid 2-amide 1-({4-methyl-5-[2-(2,2,2-trifluoro-1,1-dimethylethyl)-pyridin-4-yl]-thiazol-2-yl}-amide), involves a multi-step process. While specific proprietary details may vary, a general synthetic route can be constructed based on published patents.[13][14] The synthesis typically involves the preparation of key intermediates followed by their coupling to assemble the final molecule.

References

- 1. P110α inhibitor this compound exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. novartis.com [novartis.com]

- 3. SOLAR-1 Trial Reports Overall Survival Benefits in Breast Cancer [dailyreporter.esmo.org]

- 4. This compound: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effect of the alpha-specific PI3K inhibitor this compound combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Pharmacokinetics and Pharmacodynamic of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. targetedonc.com [targetedonc.com]

- 11. Final Analysis of SOLAR-1: 8-Month Survival Benefit Misses Statistical Significance for this compound - The ASCO Post [ascopost.com]

- 12. focus.wiley.com [focus.wiley.com]

- 13. CN110964005A - Preparation process of this compound - Google Patents [patents.google.com]

- 14. CN111057051A - Novel synthesis method of PI3K inhibitor this compound - Google Patents [patents.google.com]

Preclinical Anti-Tumor Activity of Alpelisib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical anti-tumor activity of Alpelisib (BYL719), a potent and selective inhibitor of the p110α isoform of phosphatidylinositol 3-kinase (PI3K). The dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent event in tumorigenesis, making it a prime target for cancer therapy. This compound has shown significant promise in preclinical models, particularly in cancers harboring activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K. This document summarizes key quantitative data, details common experimental protocols used to assess this compound's efficacy, and visualizes the underlying molecular pathways and experimental workflows.

Mechanism of Action

This compound is a Class I α-specific PI3K inhibitor.[1] It exhibits strong inhibitory activity against the p110α isoform of PI3K, including both wild-type and mutant forms, with significantly less activity against the β, δ, and γ isoforms.[1] In biochemical assays, this compound inhibits p110α with a half-maximal inhibitory concentration (IC50) of approximately 4.6 to 5 nM.[1] By selectively targeting p110α, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the activation of the PI3K/AKT/mTOR signaling cascade. This inhibition leads to decreased phosphorylation of downstream effectors such as AKT and S6 ribosomal protein, ultimately resulting in reduced cell proliferation, survival, and tumor growth.[2][3]

In Vitro Anti-Tumor Activity

The in vitro anti-tumor effects of this compound have been extensively evaluated across a wide range of cancer cell lines. A consistent finding is the heightened sensitivity of cell lines harboring PIK3CA mutations.

Cell Viability and Proliferation

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound. The IC50 values for this compound are generally lower in PIK3CA-mutant cell lines compared to their wild-type counterparts.

| Cell Line | Cancer Type | PIK3CA Status | This compound IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | E545K | ~0.48 (in combination) | [4] |

| T-47D | Breast Cancer | H1047R | ~5.23 (in combination) | [4] |

| KPL4 | Breast Cancer | Mutant | Not specified | [2] |

| HCC1954 | Breast Cancer | H1047R | Not specified | [2] |

| SKBR3 | Breast Cancer | Wild-type | Not specified | [2] |

| BT474 | Breast Cancer | K111N | 5.78 ± 0.75 | |

| SNU601 | Gastric Cancer | E542K | 2.1 - 5.2 | [5] |

| AGS | Gastric Cancer | E545A, E453K | 2.1 - 5.2 | [5] |

| MKN1 | Gastric Cancer | E545K | 2.1 - 5.2 | [5] |

| Caco-2 | Colorectal Cancer | Wild-type | 0.313 - 1.54 | [6] |

| LS1034 | Colorectal Cancer | KRAS-mutant | 0.313 - 1.54 | [6] |

| SNUC4 | Colorectal Cancer | PIK3CA-mutant | 0.313 - 1.54 | [6] |

| JuA1 | Canine Hemangiosarcoma | H1047R | 7.39 (72h) | [7] |

| JuB4 | Canine Hemangiosarcoma | H1047L | 18.23 (72h) | [7] |

| Re21 | Canine Hemangiosarcoma | Wild-type | 26.63 (72h) | [7] |

Note: IC50 values can vary depending on the assay conditions and duration of treatment.

Downstream Signaling Inhibition

Western blot analysis is commonly employed to confirm the on-target activity of this compound by assessing the phosphorylation status of key downstream proteins in the PI3K pathway. Treatment with this compound leads to a dose-dependent decrease in the phosphorylation of AKT (at Ser473 and Thr308) and S6 ribosomal protein.[2][3]

In Vivo Anti-Tumor Activity

The anti-tumor efficacy of this compound has been validated in various in vivo models, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).

Xenograft Models

In xenograft models using PIK3CA-mutant cancer cell lines, oral administration of this compound has been shown to significantly inhibit tumor growth. For instance, in a neuroblastoma xenograft model, this compound treatment resulted in significant tumor growth inhibition.[8][9] Similarly, in a HER2+/PIK3CA mutant breast cancer xenograft model (HCC1954), this compound greatly delayed tumor growth.[10] In a gastric cancer xenograft model using MKN1 cells, the combination of this compound and paclitaxel significantly enhanced anti-tumor activity.[5]

| Model | Cancer Type | This compound Treatment | Outcome | Reference |

| Neuroblastoma Xenograft | Neuroblastoma | 30 mg/kg, orally, daily | Significant tumor growth inhibition | [8] |

| HCC1954 Xenograft | Breast Cancer | Not specified | Delayed tumor growth | [10] |

| MKN1 Xenograft | Gastric Cancer | Combination with paclitaxel | Enhanced anti-tumor activity | [5] |

| Medulloblastoma Xenograft | Medulloblastoma | 50 mg/kg, orally | Moderately reduced tumor growth | [11] |

| Patient-Derived Xenografts (PDX) | Various | Varied | Varied responses, with some models showing significant tumor growth inhibition | [12] |

Combination Therapies and Resistance Mechanisms

Synergistic Combinations

Preclinical studies have explored the synergistic effects of this compound with other anti-cancer agents. Combining this compound with HER2-targeted therapies (trastuzumab and pertuzumab) in HER2+/PIK3CA mutant breast cancer models showed enhanced anti-tumor effects.[2] In colorectal cancer cell lines, the combination of this compound and the CDK4/6 inhibitor Ribociclib demonstrated a synergistic anti-proliferative effect.[3][6]

Mechanisms of Resistance

A key mechanism of acquired resistance to this compound is the loss of function of the tumor suppressor PTEN.[13][14] PTEN is a phosphatase that antagonizes the PI3K pathway by dephosphorylating PIP3. Its loss leads to the reactivation of AKT signaling, thereby bypassing the inhibitory effect of this compound.[13][14] Other potential resistance mechanisms include the activation of parallel signaling pathways, such as the MAPK pathway.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in preclinical studies of this compound.

In Vitro Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.[7]

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 50 µM) and a vehicle control (e.g., DMSO).[7]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[7]

-

MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.[6]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[2]

Western Blotting for PI3K Pathway Proteins

Western blotting is used to detect specific proteins in a sample and to assess their expression and phosphorylation levels.

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.[15]

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[15]

-

Blocking: Block the membrane with a solution (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.[11]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-AKT (Ser473), total AKT, phospho-S6, total S6) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

In Vivo Xenograft Tumor Model

Xenograft models are essential for evaluating the anti-tumor efficacy of a compound in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) into the flank of immunocompromised mice (e.g., nude or NOD-SCID mice).

-

Tumor Growth: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[3]

-

Drug Administration: Administer this compound (e.g., by oral gavage) and a vehicle control to the respective groups according to the planned dosing schedule and duration.[8]

-

Tumor Measurement: Measure tumor volume (typically calculated as 0.5 x length x width²) and mouse body weight at regular intervals (e.g., 2-3 times per week).[3]

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry for proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL) markers.[5]

Conclusion

Preclinical studies have robustly demonstrated the anti-tumor activity of this compound, particularly in cancer models with PIK3CA mutations. Its selective inhibition of the p110α isoform of PI3K leads to the effective suppression of the PI3K/AKT/mTOR signaling pathway, resulting in reduced cancer cell proliferation and tumor growth. The synergistic effects observed with other targeted therapies and the understanding of resistance mechanisms, such as PTEN loss, provide a strong rationale for the continued clinical development and investigation of this compound in personalized cancer treatment strategies. The experimental protocols outlined in this guide serve as a foundation for the continued preclinical evaluation of this compound and other PI3K pathway inhibitors.

References

- 1. Xenograft Tumor Model Protocol_实验方法 [protocol.everlab.net]

- 2. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. DOT Language | Graphviz [graphviz.org]

- 7. researchgate.net [researchgate.net]

- 8. ccrod.cancer.gov [ccrod.cancer.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. Western Blot Protocol | Proteintech Group [ptglab.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. protocols.io [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. pubcompare.ai [pubcompare.ai]

A Deep Dive into the α-Selectivity of Alpelisib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpelisib (BYL719), the first approved phosphoinositide 3-kinase (PI3K) inhibitor, represents a significant advancement in the targeted therapy of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-), PIK3CA-mutated advanced breast cancer.[1] Its clinical efficacy is intrinsically linked to its potent and selective inhibition of the p110α isoform of PI3K. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's selectivity for PI3Kα, supported by quantitative data, detailed experimental protocols, and visual representations of the key biological and experimental frameworks.

The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[2] Dysregulation of this pathway, often through activating mutations in the PIK3CA gene encoding the p110α catalytic subunit, is a common event in human cancers.[3] While pan-PI3K inhibitors have been developed, their clinical utility has been hampered by toxicities arising from the inhibition of other PI3K isoforms that are crucial for normal physiological functions.[4][5] this compound's isoform-selectivity, therefore, offers a wider therapeutic window by specifically targeting the oncogenic driver while minimizing off-target effects.

Molecular Mechanism of PI3Kα Selectivity

This compound is an ATP-competitive inhibitor that binds to the kinase domain of the p110α subunit.[6] Its remarkable selectivity is attributed to specific interactions with non-conserved amino acid residues within the ATP-binding pocket of PI3Kα compared to other class I isoforms (β, γ, and δ).

Structural biology studies, including the co-crystal structure of this compound with PI3Kα (PDB ID: 4JPS), have been instrumental in elucidating the precise molecular interactions.[6][7] Key residues in the hinge region of PI3Kα, namely Glutamine 859 (Q859) and Arginine 852 (R852), play a pivotal role in conferring selectivity.[7] this compound's chemical structure allows for the formation of dual hydrogen bonds with Q859 in PI3Kα.[7] This interaction is less favorable in other isoforms where this residue is substituted with amino acids with shorter side chains (Aspartic acid in PI3Kβ and Asparagine in PI3Kδ).[7] Furthermore, R852 in PI3Kα forms a salt bridge that contributes to the specific conformation of the binding pocket, favoring the binding of this compound.[7]

In some cellular contexts, this compound has also been reported to have a dual mechanism of action, not only inhibiting the kinase activity of p110α but also inducing its degradation in a dose-dependent manner.[8] This effect is more pronounced at concentrations that lead to strong inhibition of the PI3K pathway and appears to be dependent on the cellular context and specific PIK3CA mutation.[8]

Quantitative Analysis of this compound's Selectivity

The selectivity of this compound for PI3Kα has been quantified through various in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The data presented below, compiled from multiple studies, consistently demonstrates this compound's high affinity for PI3Kα and significantly lower potency against other isoforms.

| PI3K Isoform | This compound IC50 (nM) | Fold Selectivity vs. PI3Kα |

| PI3Kα | ~4.6 - 5 | - |

| PI3Kβ | ~1,156 - 1,200 | ~251 - 240 |

| PI3Kγ | ~250 | ~54 |

| PI3Kδ | ~290 | ~63 |

Table 1: In vitro biochemical IC50 values of this compound against Class I PI3K isoforms. Data compiled from multiple sources.[3][7]

Experimental Protocols

The determination of this compound's selectivity and efficacy relies on a suite of well-established experimental techniques. Below are detailed protocols for key assays cited in the investigation of this compound.

In Vitro PI3K Kinase Assay (ADP-Glo™ Assay)

This assay quantitatively measures the activity of PI3K enzymes by detecting the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant PI3K isoforms (α, β, γ, δ)

-

This compound

-

ATP

-

Lipid substrate (e.g., PIP2)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white assay plates

Procedure:

-

Kinase Reaction:

-

Prepare a reaction mixture containing the specific PI3K isoform, lipid substrate, and kinase reaction buffer in each well of a 96-well plate.

-

Add this compound at varying concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

The luminescent signal is directly proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of this compound.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve.

-

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay assesses the impact of this compound on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability and proliferation.

Materials:

-

PIK3CA-mutant cancer cell lines (e.g., T47D, MCF7)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear cell culture plates

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Drug Treatment:

-

Treat the cells with a range of this compound concentrations. Include a vehicle control.

-

Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

-

Determine the GI50 (concentration for 50% of maximal inhibition of cell growth) by plotting the percentage of viability against the logarithm of this compound concentration.

-

Western Blotting for PI3K Pathway Modulation

This technique is used to detect changes in the phosphorylation status of downstream effectors of the PI3K pathway, such as Akt, providing a direct measure of this compound's target engagement and inhibitory activity in a cellular context.

Materials:

-

PIK3CA-mutant cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-p110α)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis:

-

Treat cultured cells with this compound at various concentrations and for different durations.

-

Lyse the cells on ice using lysis buffer.

-

Determine the protein concentration of each lysate.

-

-

Electrophoresis and Transfer:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection:

-

Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

-

Analysis:

-

Quantify the band intensities. To assess pathway inhibition, normalize the phospho-protein signal to the total protein signal. To assess p110α degradation, normalize the p110α signal to a loading control (e.g., β-actin).

-

Visualizing Key Pathways and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: PI3Kα Signaling Pathway and Point of Inhibition by this compound.

Caption: Experimental Workflow for Determining this compound's PI3Kα Selectivity.

Conclusion

This compound's clinical success is a testament to the power of precision medicine, underpinned by its remarkable selectivity for the PI3Kα isoform. This selectivity, driven by specific molecular interactions within the ATP-binding pocket, allows for potent inhibition of the oncogenic PI3K pathway in PIK3CA-mutated cancers while mitigating the toxicities associated with broader PI3K inhibition. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation and development of isoform-selective kinase inhibitors. A thorough understanding of the structural basis of selectivity, coupled with rigorous in vitro and cellular characterization, is paramount for advancing the next generation of targeted cancer therapies.

References

- 1. PI3K (p120γ) Protocol [worldwide.promega.com]

- 2. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. promega.com [promega.com]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

Alpelisib and Its Impact on Glucose Metabolism in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpelisib (PIQRAY®), a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K), has emerged as a targeted therapy for patients with PIK3CA-mutated, hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cellular growth, proliferation, survival, and metabolism. Its frequent mutation in various cancers makes it a prime therapeutic target. However, the on-target inhibition of PI3Kα by this compound also disrupts normal glucose homeostasis, leading to the common adverse event of hyperglycemia. This technical guide provides an in-depth analysis of this compound's mechanism of action, its direct and indirect effects on glucose metabolism in cancer cells, and detailed experimental protocols for investigating these metabolic alterations.

Introduction: The PI3K/AKT/mTOR Pathway and this compound's Mechanism of Action

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes essential for normal cell function and is frequently dysregulated in cancer.[1][2] Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most common oncogenic drivers in solid tumors, particularly in breast cancer.[3] These mutations lead to constitutive activation of the PI3K pathway, promoting uncontrolled cell growth and proliferation.[1][2]

This compound is a small molecule inhibitor that specifically targets the α-isoform of PI3K.[4] By binding to and inhibiting the p110α subunit, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the downstream activation of AKT and mTOR, leading to a reduction in cell proliferation and an increase in apoptosis in cancer cells harboring PIK3CA mutations.[1]

The central role of the PI3K pathway in insulin signaling is the underlying cause of this compound-induced hyperglycemia. In normal physiology, insulin binding to its receptor activates PI3K, which promotes glucose uptake in peripheral tissues like skeletal muscle and adipose tissue, and suppresses hepatic glucose production.[5] By inhibiting PI3Kα, this compound mimics a state of insulin resistance, leading to decreased glucose uptake and increased glycogenolysis, resulting in elevated blood glucose levels.[4][6] This "on-target, off-tumor" effect is a significant clinical challenge in the management of patients treated with this compound.[6]

Quantitative Data: In Vitro Efficacy of this compound

The following tables summarize the 50% inhibitory concentration (IC50) of this compound in various cancer cell lines, providing a quantitative measure of its anti-proliferative activity.

| Cell Line | Cancer Type | PIK3CA Mutation Status | This compound IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | E545K | 0.225 | [7] |

| T47D | Breast Cancer | H1047R | 3.055 | [7] |

| BT-474 | Breast Cancer | K111N | Sensitive (Specific IC50 not provided) | [8] |

| SKBR-3 | Breast Cancer | Wild-Type | Sensitive (Specific IC50 not provided) | [8] |

| Cell Line | Cancer Type | PIK3CA Mutation Status | This compound IC50 (µM) | Reference |

| SNU601 | Gastric Cancer | Mutant | 2.1 | [9] |

| AGS | Gastric Cancer | Mutant | 5.2 | [9] |

| MKN1 | Gastric Cancer | Mutant | 3.8 | [9] |

| SNU1 | Gastric Cancer | Wild-Type | > 8.0 | [9] |

| SNU16 | Gastric Cancer | Wild-Type | > 8.0 | [9] |

| SNU484 | Gastric Cancer | Wild-Type | > 8.0 | [9] |

| SNU638 | Gastric Cancer | Wild-Type | > 8.0 | [9] |

| SNU668 | Gastric Cancer | Wild-Type | > 8.0 | [9] |

Signaling Pathways and Experimental Workflows

This compound's Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the mechanism by which this compound inhibits the PI3K/AKT/mTOR pathway, leading to decreased cell proliferation and survival.

Logical Flow: this compound's Impact on Glucose Metabolism

This diagram outlines the logical progression from PI3K inhibition by this compound to the observed changes in cellular glucose metabolism.

Experimental Workflow for Assessing Metabolic Changes

The following workflow diagram illustrates a typical experimental setup to quantify the metabolic effects of this compound on cancer cells.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolic Reprogramming by the PI3K-Akt-mTOR Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. This compound: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - INDUCED HYPERGLYCEMIA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Warburg Effect Reinterpreted 100 yr on: A First-Principles Stoichiometric Analysis and Interpretation from the Perspective of ATP Metabolism in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. P110α inhibitor this compound exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PIK3CA Mutations in Alpelisib Sensitivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha (PIK3CA) gene is one of the most frequently mutated oncogenes in human cancer, particularly in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. These mutations lead to the constitutive activation of the PI3K/AKT/mTOR signaling pathway, a critical cascade regulating cell growth, proliferation, and survival. Alpelisib, an orally bioavailable small-molecule inhibitor, specifically targets the p110α isoform of PI3K, encoded by the PIK3CA gene. This targeted action makes this compound a potent therapeutic agent in cancers harboring PIK3CA mutations. This technical guide provides an in-depth overview of the interplay between PIK3CA mutations and this compound sensitivity, summarizing key clinical data, detailing relevant experimental protocols, and visualizing the underlying molecular mechanisms.

Introduction: The PI3K/AKT/mTOR Pathway and the Significance of PIK3CA Mutations

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that responds to extracellular signals from growth factors and hormones to regulate a multitude of cellular processes.[1] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which in turn recruit and activate phosphoinositide 3-kinases (PI3Ks). Class IA PI3Ks, the most implicated in cancer, are heterodimers composed of a regulatory subunit (p85) and a catalytic subunit (p110).[2] The catalytic subunit p110α, encoded by the PIK3CA gene, is a frequent site of activating mutations in various cancers.[3]

These mutations, most commonly occurring at hotspot locations in the helical domain (E542K, E545K) and the kinase domain (H1047R), disrupt the inhibitory interaction with the p85 regulatory subunit.[4][5] This leads to constitutive, ligand-independent activation of p110α, resulting in the continuous phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). Elevated PIP3 levels recruit and activate downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a wide array of substrates, including the mammalian target of rapamycin (mTOR), ultimately promoting cell growth, proliferation, and survival, while inhibiting apoptosis.

This compound: A Selective Inhibitor of PI3Kα

This compound is a potent and selective inhibitor of the p110α isoform of PI3K, demonstrating significantly greater activity against this isoform compared to the β, δ, and γ isoforms.[6] This selectivity is crucial as it minimizes off-target effects and associated toxicities that have been observed with pan-PI3K inhibitors. This compound binds to the ATP-binding site of the p110α catalytic subunit, preventing the phosphorylation of PIP2 to PIP3 and thereby blocking the downstream signaling cascade.[6] In preclinical models, this compound has been shown to have a dual mechanism of action, not only inhibiting the kinase activity of p110α but also inducing its degradation in a dose-dependent manner in certain cancer cell lines.[7]

The combination of this compound with the estrogen receptor antagonist fulvestrant has a synergistic effect. Fulvestrant downregulates the estrogen receptor, a key driver in HR+ breast cancer, while this compound targets the aberrant PI3K signaling pathway, providing a dual-pronged attack on cancer cell growth and survival.[8][9]

PIK3CA Mutations and this compound Sensitivity

The presence of activating PIK3CA mutations is a key determinant of sensitivity to this compound. Tumors harboring these mutations are dependent on the hyperactive PI3K pathway for their growth and survival, a phenomenon known as "oncogene addiction." By specifically inhibiting the mutated p110α, this compound effectively shuts down this critical signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells.

Hotspot vs. Non-Hotspot Mutations

While the majority of clinical trial data has focused on the common "hotspot" mutations (E542K, E545K, and H1047R), emerging evidence suggests that tumors with less common, "non-hotspot" PIK3CA mutations also derive benefit from this compound treatment. The SOLAR-1 trial, a pivotal phase III study, demonstrated the efficacy of this compound in patients with tumors harboring a predefined set of 11 hotspot mutations.[10] However, subsequent analyses have indicated that patients with other activating PIK3CA mutations also experience improved outcomes with this compound therapy.[11]

Structural Consequences of Hotspot Mutations

-

Helical Domain Mutations (e.g., E545K): These mutations are located at the interface between the p110α helical domain and the nSH2 domain of the p85 regulatory subunit. The substitution of a negatively charged glutamic acid with a positively charged lysine disrupts the inhibitory interaction, mimicking the conformational change that normally occurs upon growth factor stimulation and leading to constitutive activation.[4][12][13]

-

Kinase Domain Mutations (e.g., H1047R): The H1047R mutation is located in the C-terminal region of the kinase domain. This substitution is thought to induce a conformational change that enhances the interaction of the catalytic domain with the cell membrane, thereby increasing its access to PIP2 and leading to heightened kinase activity.[3][14][15][16][17]

Clinical Data Summary

The efficacy of this compound in combination with fulvestrant has been robustly demonstrated in large, randomized clinical trials, most notably the SOLAR-1 and BYLieve studies.

The SOLAR-1 Trial

The SOLAR-1 trial was a phase III, randomized, double-blind study that evaluated the efficacy and safety of this compound plus fulvestrant versus placebo plus fulvestrant in postmenopausal women and men with HR+, HER2-, PIK3CA-mutated advanced breast cancer that had progressed on or after aromatase inhibitor treatment.[10]

Table 1: Key Efficacy Outcomes from the SOLAR-1 Trial in Patients with PIK3CA-Mutated Breast Cancer

| Endpoint | This compound + Fulvestrant | Placebo + Fulvestrant | Hazard Ratio (95% CI) / p-value |

| Median Progression-Free Survival (PFS) | 11.0 months | 5.7 months | 0.65 (0.50-0.85); p<0.001[10] |

| Median Overall Survival (OS) | 39.3 months | 31.4 months | 0.86 (0.64-1.15); p=0.15[10] |

| Objective Response Rate (ORR) (in patients with measurable disease) | 35.7% | 16.2% | p=0.0002[10] |

| Clinical Benefit Rate (CBR) | Not explicitly reported as a primary or secondary endpoint in the main publication. |

The BYLieve Trial

The BYLieve trial was a phase II, open-label, non-comparative study that evaluated the efficacy of this compound plus endocrine therapy in patients with HR+, HER2-, PIK3CA-mutated advanced breast cancer who had progressed on or after prior therapy, including a CDK4/6 inhibitor.[18]

Table 2: Key Efficacy Outcomes from the BYLieve Trial (Cohort A)

| Endpoint | This compound + Fulvestrant |

| Median Progression-Free Survival (PFS) | 7.3 months[18] |

| 6-Month Clinical Benefit Rate (CBR) | 26.3%[18] |

| Objective Response Rate (ORR) | Not explicitly reported as a primary endpoint. |

Mechanisms of Resistance to this compound

Despite the significant clinical benefit of this compound, acquired resistance can develop. Understanding the mechanisms of resistance is crucial for developing strategies to overcome it. Key mechanisms include:

-

Reactivation of the PI3K/AKT/mTOR Pathway: This can occur through secondary mutations in PIK3CA that interfere with this compound binding, or through alterations in other pathway components, such as loss of the tumor suppressor PTEN, which normally antagonizes PI3K signaling.[19][20]

-

Activation of Parallel Signaling Pathways: Cancer cells can develop resistance by upregulating alternative survival pathways, such as the MAPK/ERK pathway, to bypass the block in PI3K signaling.[2]

-

Feedback Loop Activation: Inhibition of the PI3K pathway can lead to the abrogation of negative feedback loops, resulting in the paradoxical activation of upstream components like receptor tyrosine kinases, which can then drive signaling through alternative pathways.[1][2]

Experimental Protocols

PIK3CA Mutation Detection by Allele-Specific PCR (AS-PCR)

This method allows for the sensitive detection of specific known mutations in the PIK3CA gene.

Principle: AS-PCR utilizes primers that are designed to specifically anneal to and amplify either the wild-type or the mutant allele. The 3' end of the allele-specific primer is complementary to the nucleotide that is altered in the mutation. Under stringent PCR conditions, the DNA polymerase will only efficiently extend the primer when it is perfectly matched to the template.

Protocol Outline:

-

DNA Extraction: Isolate genomic DNA from formalin-fixed paraffin-embedded (FFPE) tumor tissue, fresh or frozen tissue, or circulating tumor DNA (ctDNA) from plasma.

-

Primer Design: Design two forward primers for each mutation to be tested: one specific for the wild-type allele and one for the mutant allele. A common reverse primer is also designed.

-

Real-Time PCR: Set up real-time PCR reactions containing the extracted DNA, the allele-specific forward primer, the common reverse primer, a fluorescent probe (e.g., TaqMan), and PCR master mix.

-

Data Analysis: The presence of a mutation is determined by comparing the amplification signal from the mutant-specific primer reaction to that of the wild-type specific primer reaction. A lower cycle threshold (Ct) value for the mutant-specific reaction indicates the presence of the mutation.[21][22][23]

Cell Viability Assay (MTT Assay) to Determine this compound IC50

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol Outline:

-

Cell Seeding: Plate cancer cell lines with known PIK3CA mutation status in 96-well plates and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle-only control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability versus the log of the this compound concentration and fit the data to a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).[24][25][26][27]

Table 3: Representative IC50 Values of this compound in Breast Cancer Cell Lines

| Cell Line | PIK3CA Mutation | IC50 (nM) |

| MCF-7 | E545K | ~4[7] |

| T-47D | H1047R | ~4[7] |

| PIK3CA-mutant cell lines (general) | Various | 185 - 288[28] |

| PIK3CA-wildtype cell lines with PTEN loss | Wild-type | > 1000[28] |

Western Blot Analysis of PI3K Pathway Activation

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in the PI3K pathway, which is indicative of pathway activation.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest.

Protocol Outline:

-

Cell Lysis: Lyse cells treated with or without this compound in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Gel Electrophoresis: Separate equal amounts of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated forms of AKT (p-AKT at Ser473 and Thr308), S6K (p-S6K), and their total protein counterparts.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with HRP to produce light, which is then detected on X-ray film or with a digital imager.

-

Data Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Visualizations

Signaling Pathway

Caption: The PI3K/AKT/mTOR signaling pathway and the action of this compound.

Experimental Workflow

Caption: Workflow for assessing this compound sensitivity in vitro.

Conclusion

The development of this compound represents a significant advancement in precision oncology, providing a targeted therapeutic option for patients with tumors harboring PIK3CA mutations. The strong correlation between the presence of these mutations and clinical benefit underscores the importance of molecular testing to guide treatment decisions. While acquired resistance remains a challenge, ongoing research into the underlying mechanisms is paving the way for the development of novel combination strategies and next-generation inhibitors to improve patient outcomes. A thorough understanding of the molecular intricacies of the PI3K/AKT/mTOR pathway and the effects of PIK3CA mutations is paramount for the continued development of effective therapies targeting this critical oncogenic driver.

References

- 1. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Perturbations due to Mutation (H1047R) in Phosphoinositide-3-kinase (PI3Kα) and Its Involvement in Oncogenesis: An in Silico Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3Kα oncogenic mutations weaken the interactions that stabilize the p110α/p85α heterodimer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Helical domain and kinase domain mutations in p110α of phosphatidylinositol 3-kinase induce gain of function by different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. cancerresearchuk.org [cancerresearchuk.org]

- 9. io.nihr.ac.uk [io.nihr.ac.uk]

- 10. Role of this compound in the Treatment of PIK3CA-Mutated Breast Cancer: Patient Selection and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmacytimes.com [pharmacytimes.com]

- 12. portlandpress.com [portlandpress.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Structural Effects of Oncogenic PI3Kα Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Somatic mutations in PI3Kα: structural basis for the enzyme activation and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Investigating the Structure and Dynamics of the PIK3CA Wild-Type and H1047R Oncogenic Mutant | PLOS Computational Biology [journals.plos.org]

- 18. Abstract PO5-21-10: Efficacy and Safety of this compound in PIK3CA-mutated, hormone receptor-positive advanced breast cancer after a CDK4/6 inhibitor: An Open-label, Multi-centre, Prospective, Single Arm Clinical Trial | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 19. mdpi.com [mdpi.com]

- 20. Allosteric PI3Kα Inhibition Overcomes On-target Resistance to Orthosteric Inhibitors Mediated by Secondary PIK3CA Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Allele-Specific PCR for PIK3CA Mutation Detection Using Phosphoryl Guanidine Modified Primers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Allele-Specific PCR for PIK3CA Mutation Detection Using Phosphoryl Guanidine Modified Primers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. texaschildrens.org [texaschildrens.org]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Properties of Alpelisib

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpelisib, marketed under the brand names Piqray and Vijoice, is a first-in-class, orally bioavailable small molecule inhibitor that selectively targets the alpha-isoform of the phosphatidylinositol 3-kinase (PI3Kα).[1][2] Developed by Novartis, it represents a significant advancement in precision medicine, particularly for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-), PIK3CA-mutated advanced or metastatic breast cancer.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols and visual diagrams of its core signaling pathway are included to support further research and development efforts in the field of oncology.

Chemical Structure and Identification

This compound is a derivative of 2-aminothiazole and pyrrolidine. Its chemical identity is well-defined by several key identifiers.

| Identifier | Value |

| IUPAC Name | (2S)-N1-[4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]thiazol-2-yl]pyrrolidine-1,2-dicarboxamide |

| CAS Number | 1217486-61-7 |

| Molecular Formula | C₁₉H₂₂F₃N₅O₂S |

| SMILES | CC1=C(SC(=N1)NC(=O)N2CCC[C@H]2C(=O)N)C3=CC(=NC=C3)C(C)(C)C(F)(F)F |

Sources: PubChem, Wikipedia

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. It is a white to almost white powder.[4]

| Property | Value |

| Molecular Weight | 441.47 g/mol |

| Melting Point | ~208°C |

| Water Solubility | 0.00528 mg/mL (practically insoluble) |

| Solubility in DMSO | 88 mg/mL (199.33 mM) |

| pKa (Strongest Acidic) | 7.79 |

| pKa (Strongest Basic) | 2.81 |

| LogP | 2.76 |

Sources: DrugBank, FDA Access Data, Selleck Chemicals

Mechanism of Action and the PI3K/AKT/mTOR Signaling Pathway

This compound is a potent and selective inhibitor of the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3K).[5][6] In many cancers, particularly HR+ breast cancer, mutations in the PIK3CA gene lead to the constitutive activation of the PI3K/AKT/mTOR signaling pathway, promoting uncontrolled cell growth, proliferation, and survival.[5] this compound specifically targets the mutated p110α subunit, blocking the downstream signaling cascade.[5] This targeted inhibition leads to a reduction in cell proliferation and an increase in apoptosis in cancer cells harboring these mutations.[5]

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling network that regulates a wide range of cellular processes. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which in turn activate PI3K. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a multitude of substrates, including the mTOR complex 1 (mTORC1), which ultimately leads to the regulation of protein synthesis, cell growth, and proliferation. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.

References

- 1. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01676D [pubs.rsc.org]

- 3. The effect of the alpha-specific PI3K inhibitor this compound combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ascopubs.org [ascopubs.org]

- 6. vidiumah.com [vidiumah.com]

Off-Target Effects of Alpelisib in Preclinical Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpelisib (BYL719), a potent and selective inhibitor of the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3Kα), has emerged as a targeted therapy for PIK3CA-mutated cancers. While its on-target efficacy is well-documented, a thorough understanding of its off-target effects is crucial for a comprehensive safety and efficacy assessment in preclinical and clinical development. This technical guide provides a detailed overview of the known off-target effects of this compound in preclinical models, presenting quantitative data, experimental methodologies, and visual representations of relevant pathways and workflows.

Quantitative Assessment of this compound's Selectivity

The selectivity of this compound has been primarily characterized through in vitro biochemical assays against various protein kinases. The data consistently demonstrates high selectivity for PI3Kα over other Class I PI3K isoforms and a broader panel of kinases.

Table 1: this compound Activity against Class I PI3K Isoforms

| Target | IC50 (nM) | Fold Selectivity vs. PI3Kα |

| PI3Kα (p110α) | 4.6 | 1 |

| PI3Kβ (p110β) | 1,156 | ~251 |

| PI3Kδ (p110δ) | 290 | ~63 |

| PI3Kγ (p110γ) | 250 | ~54 |

Data sourced from in vitro biochemical assays.[1]

Broader Kinase Selectivity Profile

Comprehensive kinase profiling, such as that performed using the KINOMEscan™ platform, provides a broader view of a compound's selectivity across the human kinome. In such assays, the binding of a compound to a large panel of kinases is assessed, and the results are often reported as "percent of control," where a lower percentage indicates stronger binding.

A preclinical study of this compound indicated that against a wide range of protein kinases, there was at least a 50-fold selectivity window when compared to its potent inhibition of p110α.[2] This suggests a generally clean off-target kinase profile.

The HMS LINCS Project provides KINOMEscan™ data for this compound (BYL719) at a concentration of 10 µM. The data is presented as "percent of control," where a lower value signifies greater binding. While a comprehensive list is extensive, a selection of kinases with the lowest percent of control (indicating potential off-target interaction at this high concentration) is presented below. It is important to note that these interactions may not be physiologically relevant at therapeutic concentrations.

Table 2: Selected KINOMEscan™ Data for this compound (10 µM)

| Kinase | Percent of Control (%) |

| PIK3CA (p110α) | 0.1 |

| PIK3CB (p110β) | 3.5 |

| PIK3CD (p110δ) | 1.5 |

| PIK3CG (p110γ) | 0.9 |

| MTOR | 10 |

| PIK3C2A | 25 |

| PIK3C2B | 35 |

| PIK3C3 | 40 |

| ATM | 80 |

| ATR | 75 |

| DNAPK (PRKDC) | 60 |

Note: This is a partial list for illustrative purposes. The complete dataset can be accessed through the HMS LINCS Data Portal.

Experimental Protocols for Off-Target Assessment

A variety of in vitro and cellular assays are employed to characterize the off-target profile of kinase inhibitors like this compound.

In Vitro Kinase Assays

These assays directly measure the ability of a compound to inhibit the activity of a purified kinase. A common method involves the use of a radioactive isotope of ATP (e.g., ³²P-ATP or ³³P-ATP) and a substrate peptide or protein.

General Protocol:

-

Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific substrate, and a buffer solution with necessary cofactors (e.g., Mg²⁺).

-

Inhibitor Addition: this compound at various concentrations is added to the reaction mixture. A control reaction without the inhibitor is also prepared.

-

Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP.

-

Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

Termination: The reaction is stopped, often by the addition of a strong acid or a denaturing agent.

-

Detection: The phosphorylated substrate is separated from the unreacted ATP (e.g., via filtration or gel electrophoresis) and the amount of incorporated radioactivity is quantified.

-

Data Analysis: The percentage of kinase inhibition at each this compound concentration is calculated relative to the control, and the IC50 value is determined by fitting the data to a dose-response curve.

Workflow for In Vitro Kinase Assay

Caption: Workflow of a typical in vitro kinase assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular context. It is based on the principle that the binding of a ligand (e.g., this compound) to its target protein stabilizes the protein against thermal denaturation.

General Protocol:

-

Cell Treatment: Intact cells are treated with this compound or a vehicle control.

-

Heating: The treated cells are heated to a range of temperatures.

-

Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated, denatured proteins by centrifugation.

-